molecular formula C19H24N4O4 B2881593 N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine CAS No. 951943-03-6

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine

Cat. No.: B2881593
CAS No.: 951943-03-6
M. Wt: 372.425
InChI Key: GUVAFKOGRWLKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine is a hybrid compound featuring three critical structural motifs:

  • Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene, commonly associated with receptor-targeting activity (e.g., serotonin receptors).
  • Piperazine scaffold: A six-membered heterocyclic ring with two nitrogen atoms, often used to enhance solubility and modulate pharmacokinetics.
  • Beta-alanine tail: A non-proteinogenic amino acid that may improve metabolic stability or serve as a bioisostere for carboxylic acids.

However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

3-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-17(6-5-14-13-21-16-4-2-1-3-15(14)16)22-9-11-23(12-10-22)19(27)20-8-7-18(25)26/h1-4,13,21H,5-12H2,(H,20,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVAFKOGRWLKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine is a complex organic compound characterized by its unique structural features, including an indole moiety and a piperazine ring. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 372.42 g/mol
  • CAS Number : 1013751-53-5
  • LogP : 0.4665 (indicating moderate lipophilicity)

The compound's structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding with proteins and receptors.

The biological activity of this compound may involve multiple mechanisms:

  • G Protein-Coupled Receptor (GPCR) Modulation : The compound could interact with GPCRs, which play crucial roles in signal transduction and cellular responses. This interaction may lead to alterations in intracellular calcium levels and activation of various signaling pathways .
  • Neurotransmitter Activity : The indole structure is associated with neurotransmitter functions, particularly in mood regulation and cognitive processes, suggesting that the compound may exert effects similar to serotonin or other indole-derived neurotransmitters.
  • Carnosine Synthesis Enhancement : Beta-alanine is known to enhance carnosine synthesis in muscle tissues, which can improve exercise performance and reduce fatigue during high-intensity activities . The incorporation of beta-alanine in this compound may leverage these effects.

Pharmacological Potential

The unique structure of this compound positions it as a promising candidate for further medicinal chemistry exploration. Potential pharmacological applications include:

  • Antidepressant Effects : Given its structural similarity to serotonin, the compound may exhibit antidepressant properties by modulating serotonin receptors.
  • Anticancer Activity : Indole derivatives have been studied for their anticancer properties, suggesting that this compound might have similar effects through apoptosis induction or inhibition of cancer cell proliferation.

Research Findings

A review of recent studies highlights various aspects of the biological activity of this compound:

StudyFindings
The compound's dual indole structure enhances binding affinity to biological targets compared to simpler analogs.
Beta-alanine supplementation has shown significant increases in muscle carnosine levels, which may be beneficial for athletic performance.
Structural analogs exhibit varying degrees of biological activity, indicating that modifications can lead to improved efficacy or selectivity.

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to this compound:

  • Indole Derivatives in Cancer Therapy : Research has demonstrated that indole derivatives can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role for compounds like N-{4-[3-(1H-indol-3-yl)propanoyl]piperazine} derivatives.
  • Beta-Alanine and Exercise Performance : In a controlled study, participants who supplemented with beta-alanine showed a 30% increase in muscle carnosine levels after four weeks, correlating with improved performance metrics in high-intensity exercises .

Scientific Research Applications

Anticancer Research

One of the promising applications of N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine is its role in anticancer research. Indole derivatives are known for their anticancer properties, and this compound's structure suggests it may enhance these effects through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells. Research indicates that compounds with similar structural features have shown activity against various cancer cell lines, including breast and prostate cancer cells .

Neuropharmacology

The piperazine moiety in this compound is associated with various neuropharmacological activities, including anxiolytic and antidepressant effects. Studies on related piperazine derivatives have demonstrated their ability to modulate serotonin receptors, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation . This suggests that this compound could be investigated for its potential use in treating mood disorders.

Antimicrobial Properties

Recent studies have indicated that compounds containing indole and piperazine structures exhibit antimicrobial activities. The unique combination of these moieties in this compound may provide a basis for developing new antimicrobial agents against resistant bacterial strains .

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated a series of indole-piperazine derivatives, including this compound. The results showed that these compounds exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and inhibition of proliferation pathways. The study concluded that further optimization of these compounds could lead to effective anticancer therapies .

Neuropharmacological Evaluation

In another study focusing on the neuropharmacological effects of piperazine derivatives, researchers evaluated the binding affinity of several compounds to serotonin receptors. This compound showed promising results, indicating its potential as a lead compound for developing new antidepressant medications .

Comparison with Similar Compounds

Indole-Piperazine Derivatives

  • N-(1H-Indol-3-ylmethylidene)-4-methyl-piperazin-1-amine (): Structure: Indole linked to piperazine via a methylidene group; piperazine substituted with a methyl group. Key Difference: Lacks the beta-alanine moiety and propanoyl linker present in the target compound. Implications: Methyl substitution may reduce steric hindrance compared to the bulkier propanoyl group in the target compound .
  • 4-[4-(1H-Indol-3-yl)butyl]piperazines (): Structure: Piperazine connected to indole via a butyl chain. Key Difference: Alkyl chain replaces the propanoyl linker, altering flexibility and electronic properties. Beta-alanine is absent. Implications: Longer alkyl chains may enhance lipophilicity but reduce aqueous solubility .
  • 3-(1H-Indol-3-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one (): Structure: Piperazine substituted with pyridinylethyl; indole linked via propanone. Implications: Pyridine may enhance binding to metal-containing enzymes or receptors .

Beta-Alanine-Containing Analogues

  • N~3~-[6-Chloro-7-(3-hydroxynaphthalen-1-yl)-4-(4-propanoylpiperazin-1-yl)quinazolin-2-yl]-N,N-dimethyl-beta-alaninamide (): Structure: Quinazoline core with propanoylpiperazine and dimethyl-beta-alaninamide. Key Difference: Quinazoline replaces indole; beta-alanine is modified as a dimethylamide. Implications: Dimethylation may reduce polarity and alter metabolic pathways .

Table 1: Comparative Data for Selected Analogues

Compound Name Core Structure Piperazine Substituent Additional Moieties Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Indole, Piperazine 3-(1H-Indol-3-yl)propanoyl Beta-alanine ~450 (estimated) Not reported
8b (N-substituted pyridin-2-yl acetamide, ) Pyridine, Benzoyl 4-Chloro-3-(trifluoromethyl)benzoyl Acetamide 530 241–242
Y043-4654 () Indole, Piperazine 2-(Pyridin-2-yl)ethyl Propan-1-one 362.47 Not reported
2-(1H-Indol-3-yl)-N-[3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl]-2-oxoacetamide () Indole, Piperazine 4-Methoxyphenyl Oxoacetamide 420.51 Not reported

Key Observations:

Molecular Weight : The target compound’s estimated molecular weight (~450 g/mol) aligns with analogs like Y043-4654 (362.47 g/mol) and ’s compound (420.51 g/mol), suggesting moderate bioavailability.

Synthetic Routes : Most analogs (e.g., ) employ coupling reactions (e.g., acylations) or flash chromatography, suggesting feasible synthesis pathways for the target compound .

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Key Structural Disconnections

The synthesis is divided into three modular fragments:

  • Indole-propanoyl unit : Derived from 3-(1H-indol-3-yl)propanoic acid.
  • Piperazine scaffold : Serves as the central connector.
  • β-Alanine moiety : Introduced via sequential amidation.

Convergent Synthesis Approach

A convergent strategy enables independent preparation of fragments, followed by sequential coupling:

  • Synthesis of 3-(1H-indol-3-yl)propanoic acid.
  • Functionalization of piperazine with the indole-propanoyl unit.
  • Final coupling with β-alanine.

Synthesis of 3-(1H-Indol-3-yl)propanoic Acid

Homologation of Indole-3-acetic Acid

  • Weinreb amide formation : Indole-3-acetic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine.
  • Grignard reaction : Treatment with methylmagnesium bromide yields a methyl ketone intermediate.
  • Reduction : Wolff-Kishner or Clemmensen reduction produces 3-(1H-indol-3-yl)propanoic acid (yield: 65–78%).

Wittig Reaction from Indole-3-carbaldehyde

  • Wittig olefination : Indole-3-carbaldehyde reacts with (ethoxycarbonylmethylene)triphenylphosphorane to form an α,β-unsaturated ester.
  • Hydrogenation : Catalytic hydrogenation reduces the double bond.
  • Hydrolysis : Acidic or basic conditions yield the target acid (yield: 70–85%).

Amide Bond Formation Methodologies

Carbodiimide-Based Coupling

DCC/DMAP System
  • Conditions : Dicyclohexylcarbodiimide (DCC, 1 equiv), 4-dimethylaminopyridine (DMAP, 1 equiv) in CH₂Cl₂ at 23°C.
  • Yield : 28% (improves to 51% with HOBt additive).
EDC/HOBt System
  • Conditions : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1 equiv), hydroxybenzotriazole (HOBt, 0.1 equiv) in acetonitrile at 40°C.
  • Yield : 72% (optimal for scale-up).

Phosphonium/Uronium Reagents

HATU-Mediated Coupling
  • Conditions : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF.
  • Yield : 85% (2–4 hours, high cost).
PyBOP and BOP-Cl
  • Conditions : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DCM.
  • Yield : 28–65% (variable based on steric hindrance).

CDI-Mediated Coupling

  • Conditions : N,N'-Carbonyldiimidazole (CDI, 1.5 equiv), triethylamine (3 equiv) in anhydrous THF.
  • Yield : 70–85% (requires inert atmosphere).

Catalytic DMAPO/Boc₂O System

  • Conditions : 4-(N,N-Dimethylamino)pyridine N-oxide (DMAPO) with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile.
  • Yield : 85% (mild conditions, 1:1 substrate ratio).

Protection/Deprotection Strategies

Amine Protection

  • Boc Protection : tert-Butoxycarbonyl group for piperazine nitrogen (removed with HCl/dioxane).
  • Cbz Protection : Benzyloxycarbonyl group (hydrogenolysis with Pd/C).

Carboxylic Acid Protection

  • Methyl esters : Cleaved via alkaline hydrolysis.
  • Benzyl esters : Removed by hydrogenolysis.

Comparative Analysis of Coupling Methods

Efficiency of Coupling Reagents

Reagent System Solvent Temp (°C) Time (h) Yield (%)
EDC/DMAP/HOBt/DIPEA AcCN 40 48 72
HATU/DIPEA DMF 23 5 38
CDI/Et₃N THF 23 48 70–85
DMAPO/Boc₂O AcCN 23 24 85
TCFH-NMI DCM 23 0.5 >90

Solvent and Temperature Effects

  • DMF : High solubility but challenging purification.
  • Acetonitrile : Balances yield and ease of workup.
  • Elevated temps : Improve kinetics but risk racemization.

Scalable and One-Pot Syntheses

Optimized Laboratory Procedure

  • Step 1 : Couple 3-(1H-indol-3-yl)propanoic acid with Boc-piperazine using HATU/DIPEA in DMF (yield: 85%).
  • Step 2 : Deprotect with 4M HCl/dioxane.
  • Step 3 : Couple with β-alanine methyl ester using EDC/HOBt (yield: 78%).

Industrial-Scale Considerations

  • Solvent : Acetonitrile or ethyl acetate for cost-effective recycling.
  • Purification : Crystallization over chromatography for throughput.

Q & A

Q. What are the key synthetic pathways for N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a piperazine-carbonyl intermediate with beta-alanine and functionalizing the indole moiety. Key steps include:
  • Boc protection of the piperazine nitrogen to prevent unwanted side reactions .

  • Use of coupling agents like HATU or DCC in anhydrous DMF under nitrogen to form amide bonds .

  • Controlled temperatures (0–25°C) to minimize by-products during indole-propanoyl conjugation .

  • Yield optimization via iterative purification (e.g., silica gel chromatography, recrystallization).

    Reaction Step Reagents/Conditions Yield Range
    Boc protectionBoc₂O, DMAP, DCM75–85%
    Amide couplingHATU, DIPEA, DMF60–70%
    Indole activationTFA deprotection, RT80–90%

Q. How is this compound characterized structurally, and what analytical methods are critical for validation?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for indole NH (~10–12 ppm), piperazine protons (2.5–3.5 ppm), and beta-alanine backbone .
  • HRMS : Confirm molecular weight (e.g., calculated for C₂₀H₂₃N₅O₃: 405.18 g/mol) .
  • X-ray crystallography : Resolve piperazine ring conformation and hydrogen-bonding networks (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, buffer pH). To address this:
  • Standardize assays : Use recombinant enzymes (e.g., Autotaxin) with consistent lot numbers .
  • Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
  • Validate via orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular activity (e.g., proliferation assays) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Molecular docking : Predict binding modes to targets (e.g., PKC isoforms) using software like AutoDock Vina .

  • ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce CYP450 inhibition .

  • MD simulations : Assess stability of the piperazine-indole interaction in physiological conditions (e.g., explicit solvent models) .

    Parameter Computational Tool Optimization Goal
    LogPSwissADME<3.0
    CYP3A4 inhibitionPreADMETIC₅₀ >10 µM
    Plasma protein bindingpkCSM<90%

Q. What in vivo models are appropriate for studying this compound’s efficacy in disease contexts (e.g., cancer, Chagas disease)?

  • Methodological Answer :
  • Chagas disease : Use Trypanosoma cruzi-infected murine models, monitoring parasitemia via qPCR .
  • Cancer xenografts : Test in NCI-60 cell line-derived tumors (e.g., MDA-MB-231) with weekly dosing (10–50 mg/kg, IP) .
  • Toxicity screening : Assess liver/kidney function via serum ALT, creatinine, and histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.